molecular formula C19H26N2O2 B2690259 (2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide CAS No. 2411323-82-3

(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide

Cat. No.: B2690259
CAS No.: 2411323-82-3
M. Wt: 314.429
InChI Key: HJPJVCMADMVCLU-IZZDOVSWSA-N
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Description

(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide is a complex organic compound with a unique structure that includes a benzyl group, a pyran ring, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide typically involves multiple steps. One common method includes the reaction of benzylamine with a pyran derivative under controlled conditions to form the intermediate. This intermediate is then reacted with a dimethylamino compound to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)butanamide
  • N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(methylamino)but-2-enamide

Uniqueness

(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-benzyl-N-(3,6-dihydro-2H-pyran-5-ylmethyl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-20(2)12-6-11-19(22)21(14-17-8-4-3-5-9-17)15-18-10-7-13-23-16-18/h3-6,8-11H,7,12-16H2,1-2H3/b11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPJVCMADMVCLU-IZZDOVSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(CC1=CCCOC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(CC1=CCCOC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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